2-ethyl-N-(2-fluorophenyl)butanamide
Description
2-ethyl-N-(2-fluorophenyl)butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with an ethyl group at the 2-position and a 2-fluorophenyl aromatic ring at the nitrogen atom. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 221.26 g/mol. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-ethyl-N-(2-fluorophenyl)butanamide |
InChI |
InChI=1S/C12H16FNO/c1-3-9(4-2)12(15)14-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
CLZBPIQLLHSVOC-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1F |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-ethyl-N-(2-fluorophenyl)butanamide, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity and Yield: The fluorophenyl group in 3w () resulted in a moderate yield (42%), likely due to steric hindrance from the ortho-fluorine or competing side reactions. In contrast, nitro-substituted analogs () may exhibit lower yields due to the electron-withdrawing nature of the nitro group, which can deactivate the aromatic ring in coupling reactions .
Physical Properties :
- Solubility : Fluorine’s electronegativity enhances lipid solubility, making this compound more membrane-permeable than hydroxyl- or nitro-substituted analogs .
- Melting Points : Nitro groups (e.g., 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide) increase molecular rigidity, leading to higher melting points compared to fluorine or iodine analogs .
Biological Activity :
- In , compounds with oxoindolin substituents (e.g., compound 61) showed inhibitory activity against TLK2 kinase, suggesting that the 2-fluorophenyl group in the target compound may similarly interact with kinase ATP-binding pockets. Fluorine’s small size and high electronegativity could improve binding affinity compared to bulkier substituents like iodine or nitro groups .
Detailed Research Findings
Pharmacokinetic Considerations:
- Fluorine’s presence typically enhances metabolic stability by resisting oxidative degradation, a critical advantage over hydroxyl- or methyl-substituted analogs in drug design .
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